molecular formula C14H19NO2 B6590422 Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate CAS No. 1071129-26-4

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate

Cat. No. B6590422
CAS RN: 1071129-26-4
M. Wt: 233.31 g/mol
InChI Key: OEVIFWQPSJCRKT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a chemical compound with the formula C14H19NO2 . It has a molecular weight of 233.31 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is characterized by the presence of a cyclopropane ring, a dimethylamino group, and an ethyl carboxylate group . The InChI Key for this compound is OEVIFWQPSJCRKT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate has several notable physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, and it inhibits CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.71, indicating its lipophilicity . It is soluble, with a solubility of 0.404 mg/ml .

Scientific Research Applications

Identification of Plant Ethylene Precursors

  • Hoffman et al. (1982) identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, as 1-(malonylamino)cyclopropane-1-carboxylic acid. This discovery was made through administering labeled 1-aminocyclopropane-1-carboxylic acid to light-grown wheat leaves and analyzing the metabolites formed (Hoffman, Yang, & McKeon, 1982).

Polymer Chemistry Applications

  • Pang et al. (2003) reported on the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst. This process was conducted in an aqueous medium with cyclodextrin at room temperature, leading to the formation of cross-linked polymers (Pang, Ritter, & Tabatabai, 2003).

Oxidative Scission of Small-Size Cycloalkane Rings

  • Graziano et al. (1996) explored the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4, resulting in the oxidative ring opening by regioselective scission of electron-rich bonds. This study contributes to the understanding of reactions involving small cycloalkane rings (Graziano, Lasalvia, Piccialli, & Sica, 1996).

Development of Drug Discovery Compounds

  • Chawner (2017) discussed the synthesis of cyclopropane-containing lead-like compounds for drug discovery, utilizing a strategy for preparing a diverse collection of cyclopropane-containing compounds from a single precursor (Chawner, 2017).

Medicinal Chemistry and Antimicrobial Studies

  • Boztaş et al. (2019) synthesized and evaluated bromophenol derivatives with cyclopropyl moiety for their inhibitory effects on enzymes, contributing to the understanding of potential treatments for diseases like Alzheimer's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
  • Raghavendra et al. (2016) synthesized cyclopropane-containing compounds and evaluated their antimicrobial and antioxidant activities, finding that some compounds showed excellent antibacterial and antifungal properties (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Safety and Hazards

The safety information for Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate indicates that it has several hazard statements, including H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVIFWQPSJCRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
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Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate

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